1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine
Overview
Description
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound characterized by the presence of a methoxynaphthalene moiety linked to a piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and piperidine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxynaphthalene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while nitration can produce nitro derivatives .
Scientific Research Applications
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to upregulate the expression of certain proteins, triggering apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methoxynaphthalene: Shares the methoxynaphthalene moiety but lacks the piperidine structure.
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Contains similar naphthalene structures but differs in functional groups.
Uniqueness: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine is unique due to its combination of the methoxynaphthalene moiety with a piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-22-10-9-18-7-3-4-8-20(18)21(22)17-23-15-11-19(12-16-23)24-13-5-2-6-14-24/h3-4,7-10,19H,2,5-6,11-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOCOQGCZRFPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCC(CC3)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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